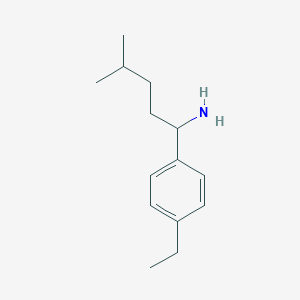

1-(4-Ethylphenyl)-4-methylpentan-1-amine

Description

1-(4-Ethylphenyl)-4-methylpentan-1-amine is a primary amine characterized by a branched aliphatic chain (4-methylpentan) and a 4-ethylphenyl substituent attached to the amine group.

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-4-methylpentan-1-amine |

InChI |

InChI=1S/C14H23N/c1-4-12-6-8-13(9-7-12)14(15)10-5-11(2)3/h6-9,11,14H,4-5,10,15H2,1-3H3 |

InChI Key |

CRNCDPAVKMBANW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CCC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-ethylphenyl)-4-methylpentan-1-amine typically involves multi-step organic transformations starting from appropriately substituted aromatic precursors and aliphatic chains. The key steps include:

- Formation of the carbon skeleton via Friedel-Crafts acylation or Grignard addition to aromatic nitriles or ketones.

- Introduction of the amine group through reductive amination or nucleophilic substitution.

- Purification and conversion to stable salt forms (e.g., hydrochloride) for isolation and characterization.

Detailed Synthetic Routes

Starting Materials and Intermediates

- Aryl Precursors: 4-ethylbenzene derivatives (e.g., 4-ethylbenzyl chloride or 4-ethylphenyl nitrile).

- Aliphatic Chains: Pentanone derivatives or precursors that allow for substitution at the 4-position with a methyl group.

- Key Intermediates: α-bromoketones or corresponding ketones that enable nucleophilic amination.

Stepwise Synthesis

Friedel-Crafts Acylation:

The 4-ethylphenyl ring is acylated with valeroyl chloride or an equivalent reagent to yield 1-(4-ethylphenyl)pentan-1-one derivatives. This step installs the pentanone chain on the aromatic ring.α-Bromination of Ketones:

Selective bromination at the α-position of the ketone using bromine in the presence of aluminum trichloride catalyst produces α-bromoketones. This step is critical for subsequent nucleophilic substitution without aromatic ring bromination.Nucleophilic Substitution with Amine Source:

The α-bromoketones react with ammonia or primary amines under controlled conditions to substitute the bromine with an amino group, forming the corresponding aminoketone intermediate.Reductive Amination or Reduction:

The aminoketone undergoes reduction (e.g., catalytic hydrogenation or chemical reduction with agents like sodium borohydride) to convert the ketone to the corresponding amine, completing the formation of 1-(4-ethylphenyl)-4-methylpentan-1-amine.Salt Formation:

The free amine is often converted to its hydrochloride salt to improve stability and facilitate purification. This involves treatment with hydrochloric acid under controlled conditions.

Alternative Synthetic Approaches

Grignard Reaction with Arylnitriles:

Arylnitriles (e.g., 4-ethylbenzonitrile) can be reacted with alkylmagnesium halides (e.g., n-butylmagnesium chloride) followed by acidic hydrolysis to yield ketones, which then proceed through the α-bromination and amination steps.Use of Friedel-Crafts Acylation Variants:

Different substituted aromatic compounds can be acylated with valeroyl chloride derivatives to provide structural analogs, which after bromination and amination yield the target compound or its analogs.

Research Findings and Data Integration

Summary Table of Synthetic Steps and Conditions

Mechanistic Insights

- The α-bromination step is regioselective and avoids aromatic bromination due to the use of catalytic aluminum trichloride, which directs bromination to the α-position adjacent to the ketone carbonyl.

- Nucleophilic substitution with ammonia is facilitated by the good leaving group ability of bromide, allowing efficient formation of the amino intermediate.

- Reduction of the ketone to the amine is a critical step to achieve the final amine functionality; choice of reducing agent affects stereochemistry and yield.

- Salt formation improves compound handling and stability, which is important for further biological or chemical studies.

Literature and Patent Correlations

- The synthetic route parallels methodologies used in the preparation of pyrovalerone analogs and related aminopentanophenones, as reported in pharmacological and chemical literature.

- The route is adapted from classical organic synthesis techniques dating back to the 1960s but optimized for modern laboratory conditions.

- The compound’s synthesis has been validated by spectral data and purity analyses in multiple research reports and chemical databases.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-4-methylpentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Ethylphenyl)-4-methylpentan-1-amine with key analogs, focusing on substituent effects, functional groups, and inferred structure-activity relationships (SAR).

4-Methyl-1-(4-methylphenyl)pentan-1-amine

- Structural Differences : The aryl substituent is 4-methylphenyl instead of 4-ethylphenyl.

- Bulkier substituents like ethyl may influence steric interactions with biological targets, affecting binding affinity or selectivity .

4-Methoxy-4-methylpentan-1-amine hydrochloride

- Structural Differences : The aryl group is absent; instead, a methoxy group is attached to the fourth carbon of the pentan chain.

- SAR Implications :

N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

- Structural Differences : Secondary amine (vs. primary), shorter aliphatic chain (propan-2-amine vs. pentan-1-amine), and 4-methoxyphenyl substituent.

- The methoxy group’s electron-donating nature may modulate aryl ring reactivity differently than the ethyl group .

(4-Chlorophenyl)phenylmethylamine

- Structural Differences : Chlorine substituent (electron-withdrawing) replaces ethyl, and the amine is part of a benzhydryl system.

- SAR Implications :

Comparative Data Table

*Bioactivity inferred from structurally related compounds in and .

Key Research Findings and Inferences

Lipophilicity and Bioavailability : The 4-ethylphenyl group in the target compound likely enhances lipid solubility compared to methyl or methoxy analogs, favoring passive diffusion across biological membranes .

Electronic Effects : Ethyl’s electron-donating nature may stabilize aryl ring interactions in hydrophobic pockets, whereas chlorine (electron-withdrawing) in analogs could polarize binding sites .

Biological Potential: highlights anti-inflammatory activity in 4-ethylphenyl-containing oxadiazoles, suggesting the target compound could be explored for similar applications .

Biological Activity

1-(4-Ethylphenyl)-4-methylpentan-1-amine, also known as 4-ethylamphetamine , is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Molecular Formula : C₁₄H₂₃N

Molecular Weight : 205.339 g/mol

CAS Number : [not provided in search results]

Structure : The compound features a pentane backbone substituted with an ethylphenyl group and a methyl group, which contributes to its unique reactivity and biological profile.

1-(4-Ethylphenyl)-4-methylpentan-1-amine acts primarily as a monoamine releasing agent , influencing neurotransmitter systems in the brain. Its mechanism involves:

- Binding to Transporters : The compound interacts with the dopamine and norepinephrine transporters, promoting the release of these neurotransmitters into the synaptic cleft, which can enhance mood and energy levels.

- Inhibition of Reuptake : By inhibiting the reuptake of dopamine and norepinephrine, it prolongs their action in the synaptic space, potentially leading to stimulant effects similar to those observed with other amphetamines.

Biological Activity

The biological activity of 1-(4-Ethylphenyl)-4-methylpentan-1-amine can be categorized into several key areas:

Stimulant Effects

Studies indicate that this compound exhibits stimulant properties, which may be attributed to its action on central nervous system (CNS) neurotransmitters. It has been shown to increase locomotor activity in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy.

Neuroprotective Properties

Research has suggested that compounds similar to 1-(4-Ethylphenyl)-4-methylpentan-1-amine may possess neuroprotective effects. This is hypothesized to occur through:

- Reduction of Oxidative Stress : By modulating antioxidant pathways, these compounds may protect neuronal cells from damage.

- Enhancement of Neurotrophic Factors : There is evidence that such compounds can upregulate brain-derived neurotrophic factor (BDNF), promoting neuronal survival and growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(4-Ethylphenyl)-4-methylpentan-1-amine:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated increased dopamine release in vitro, indicating a strong interaction with dopaminergic pathways. |

| Study 2 | Observed enhanced locomotor activity in rodents, confirming stimulant-like effects consistent with amphetamine derivatives. |

| Study 3 | Reported neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-Ethylphenyl)-4-methylpentan-1-amine, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylphenyl)-2-methylpropan-1-amine | Methyl group on side chain | Studied for its stimulant properties |

| N-Ethyl-4-methyl-1-(4-methylphenyl)pentan-1-amine | Ethyl substitution at nitrogen | Potentially increased lipophilicity |

| 1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorine substitution on phenyl ring | Exhibits different receptor binding profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.